molecular formula C13H17NO4 B587564 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one CAS No. 56305-61-4

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one

Cat. No.: B587564
CAS No.: 56305-61-4
M. Wt: 251.282
InChI Key: SLTGTEZJMITYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is a synthetic morpholin-3-one derivative intended for research and development purposes. This compound features a morpholino ring system substituted with a 2-ethoxyphenoxymethyl group, a structural motif of significant interest in medicinal chemistry. Morpholin-3-one scaffolds are recognized as privileged structures in drug discovery, frequently serving as key intermediates in the synthesis of biologically active molecules . The 2-ethoxyphenoxy moiety in its structure may contribute to unique physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the exploration of structure-activity relationships. This compound is provided as a high-purity material strictly for use in laboratory research. Potential applications include its utilization as a synthetic intermediate in organic synthesis, a precursor in pharmaceutical development, and a starting point for the creation of compound libraries for high-throughput screening. Researchers can leverage this chemical to develop novel analogs for probing biological targets or as a standard in analytical method development. As with all compounds of this nature, proper risk assessment is essential. Intended Use and Handling: This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGTEZJMITYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738147
Record name 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56305-61-4
Record name 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (2-Ethoxyphenoxy)methyl Mesylate

The alkylation route begins with synthesizing the (2-ethoxyphenoxy)methyl mesylate, a key electrophilic intermediate.

  • Formation of (2-Ethoxyphenoxy)methanol :
    2-Ethoxyphenol reacts with paraformaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to yield (2-ethoxyphenoxy)methanol.

    2-Ethoxyphenol+CH₂OH+(2-Ethoxyphenoxy)methanol\text{2-Ethoxyphenol} + \text{CH₂O} \xrightarrow{\text{H}^+} \text{(2-Ethoxyphenoxy)methanol}
  • Mesylation :
    The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the mesylate:

    (2-Ethoxyphenoxy)methanol+MsClEt₃N(2-Ethoxyphenoxy)methyl mesylate\text{(2-Ethoxyphenoxy)methanol} + \text{MsCl} \xrightarrow{\text{Et₃N}} \text{(2-Ethoxyphenoxy)methyl mesylate}

Alkylation of Morpholin-3-one

Morpholin-3-one (CAS 109-11-5) undergoes deprotonation with sodium hydride (NaH) in dimethylformamide (DMF), followed by nucleophilic substitution with the mesylate:

Morpholin-3-one+NaHDeprotonated morpholin-3-oneMesylate6-((2-Ethoxyphenoxy)methyl)morpholin-3-one\text{Morpholin-3-one} + \text{NaH} \rightarrow \text{Deprotonated morpholin-3-one} \xrightarrow{\text{Mesylate}} \text{this compound}

Reaction Conditions :

  • Solvent: DMF

  • Base: NaH (1.5 equiv)

  • Temperature: Room temperature

  • Yield: ~54% (analogous to similar alkylations)

Optimization Notes :

  • Excess NaH ensures complete deprotonation of morpholin-3-one.

  • Slow addition of mesylate minimizes side reactions.

Copper-Catalyzed Ullmann-Type Coupling

Preparation of Brominated Morpholin-3-one

A halogenated morpholin-3-one derivative (e.g., 6-bromomorpholin-3-one) serves as the coupling partner. Bromination is achieved via directed ortho-metalation or radical bromination.

Coupling with (2-Ethoxyphenoxy)methyl Zinc Reagent

A modified Ullmann reaction couples the brominated morpholin-3-one with a (2-ethoxyphenoxy)methyl zinc reagent under copper catalysis:

6-Bromomorpholin-3-one+(2-Ethoxyphenoxy)methyl-ZnXCuI, LigandThis compound\text{6-Bromomorpholin-3-one} + \text{(2-Ethoxyphenoxy)methyl-ZnX} \xrightarrow{\text{CuI, Ligand}} \text{this compound}

Reaction Conditions :

  • Catalyst: CuI (0.2 equiv)

  • Ligand: trans-1,2-Cyclohexanediamine (0.4 equiv)

  • Base: K₃PO₄ (2 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 110°C

  • Yield: ~47% (based on analogous couplings)

Key Considerations :

  • The zinc reagent is prepared via transmetallation of the corresponding Grignard reagent.

  • Ligand choice critically impacts reaction efficiency.

Reductive Amination and Cyclization

Synthesis of Keto-Amine Intermediate

A linear precursor, such as 2-((2-ethoxyphenoxy)methyl)-4-aminobutan-1-one, is synthesized via reductive amination of 4-amino-2-butanone with (2-ethoxyphenoxy)methylamine.

Cyclization to Morpholin-3-one

The keto-amine undergoes acid-catalyzed cyclization to form the morpholinone ring:

2-((2-Ethoxyphenoxy)methyl)-4-aminobutan-1-oneHCl, ΔThis compound\text{2-((2-Ethoxyphenoxy)methyl)-4-aminobutan-1-one} \xrightarrow{\text{HCl, Δ}} \text{this compound}

Reaction Conditions :

  • Acid: Concentrated HCl

  • Temperature: Reflux

  • Yield: ~30–40% (estimated for analogous cyclizations)

Challenges :

  • Competing side reactions (e.g., over-oxidation) necessitate careful temperature control.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Alkylation with Mesylate54%High efficiency, minimal byproductsRequires hazardous mesylation step
Ullmann Coupling47%Tolerates diverse substituentsSensitive to ligand and solvent choice
Reductive Amination30–40%No specialized reagentsLow yield, multiple purification steps

Scalability and Industrial Feasibility

The alkylation route (Method 1) is preferred for large-scale synthesis due to its straightforward protocol and higher yield. However, the Ullmann coupling (Method 2) offers better functional group tolerance for derivatives. Industrial applications may prioritize Method 1 with process optimization to handle mesylate intermediates safely.

Chemical Reactions Analysis

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 2-ethoxyphenoxy group in the target compound contributes to higher lipophilicity compared to derivatives with polar substituents (e.g., 3-hydroxyphenyl in ). This property may enhance blood-brain barrier penetration or tissue distribution.
  • Reactivity : Compounds with chloromethyl or nitro groups (e.g., derivatives in ) exhibit higher reactivity, enabling their use as intermediates in synthetic chemistry.
  • Solubility : Hydroxyl-containing derivatives (e.g., 4-(3-hydroxyphenyl)morpholin-3-one) are more water-soluble, favoring applications in aqueous formulations .

Anticancer Activity

Morpholin-3-one derivatives with aromatic substituents have shown promise in oncology. For example:

  • 4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (Compound 1 in ): Induced apoptosis in A549 lung cancer cells by upregulating pro-apoptotic proteins P53 and Fas. The nitro group may enhance oxidative stress-mediated cytotoxicity.
  • 6-((4-Chlorophenoxy)methyl)-4-phenylmorpholin-3-one (Compound 3 in ): Demonstrated moderate activity, suggesting that electron-withdrawing groups (e.g., chloro) alone are insufficient for maximal efficacy without synergistic substituents.

The target compound’s 2-ethoxyphenoxy group lacks the nitro or chloro functionalities but may still interact with hydrophobic pockets in biological targets, warranting further mechanistic studies.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability: Derivatives with methoxy or ethoxy groups (e.g., target compound, ) are likely metabolized via O-dealkylation, producing phenolic intermediates. This pathway may influence half-life and toxicity profiles.
  • The target compound’s ethoxy group is less likely to induce ROS, suggesting a safer profile.

Biological Activity

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is a morpholine derivative notable for its unique ethoxyphenoxy substitution, which enhances its lipophilicity and potentially increases its bioavailability. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound features a morpholinone ring, which is a common scaffold in various pharmaceuticals.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. These interactions are crucial for understanding its mechanism of action, which may involve:

  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways relevant to therapeutic effects.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Biological Activities

Research indicates that morpholine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of immune responses.

Comparative Analysis with Similar Compounds

A comparison of this compound with other morpholine derivatives highlights its unique properties:

Compound NameMolecular FormulaBiological Activity
6-(Phenylmethyl)morpholin-3-oneC13H17NO2Antimicrobial
6-(Benzyl)morpholin-3-oneC13H17NO2Anticancer
6-(Chlorophenylmethyl)morpholin-3-oneC13H16ClNO2Antifungal
This compound C13H17NO4 Potentially diverse therapeutic applications

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, which may enhance absorption and distribution in biological systems. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to the ethoxyphenoxy substitution.
  • Metabolism : Likely involves cytochrome P450 enzymes, similar to other morpholine derivatives.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on derivatives showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies revealed that the compound could inhibit cancer cell proliferation in certain cancer lines, suggesting further investigation into its anticancer properties is warranted.
  • Inflammation Model : Animal models demonstrated a significant reduction in inflammatory markers following administration of the compound, supporting its potential anti-inflammatory applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, oxidation, or coupling reactions. For example, alkylation of a morpholinone core with a 2-ethoxyphenoxymethyl group can be achieved using reagents like NaBH3CN under mild acidic conditions (e.g., acetic acid/THF) to stabilize intermediates. Reaction optimization may include varying solvents (DMF, acetonitrile) and catalysts (e.g., HATU for amide bond formation) to enhance yield . Purification often employs column chromatography or crystallization with solvents like ethyl acetate/hexane mixtures.

Q. How can the structural integrity and stereochemistry of this compound be validated?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities and confirming bond geometries . Complementary techniques include high-resolution NMR (e.g., 1^1H, 13^{13}C, DEPT-135) to assign protons and carbons, especially for the morpholinone ring and ethoxyphenoxy substituents. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 254 nm) or LC-MS/MS using MRM (multiple reaction monitoring) modes ensures specificity in complex samples. Calibration curves should be prepared in relevant matrices (e.g., plasma, cell lysates) to account for matrix effects . Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this morpholinone derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes) by simulating interactions with active-site residues. Free energy perturbation (FEP) studies further refine binding mode hypotheses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Systematic meta-analysis should account for variables such as assay conditions (e.g., pH, temperature), cell lines, and compound purity. Dose-response curves (IC50_{50}/EC50_{50}) must be replicated under standardized protocols. Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target specificity .

Q. How does stereochemistry influence the compound's pharmacological profile?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts like Sharpless epoxidation agents) generates pure enantiomers. Comparative bioactivity assays (e.g., kinase inhibition) and chiral HPLC (Chiralpak columns) correlate stereochemical configuration with efficacy. Pharmacokinetic studies (e.g., CYP450 metabolism) further assess stereospecific ADME profiles .

Q. What green chemistry principles can optimize its synthesis for sustainability?

  • Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce energy use. Biocatalysis (e.g., immobilized lipases) enables selective bond formation with minimal waste. Atom economy is improved via convergent synthesis routes, and recyclable catalysts (e.g., Pd/C for cross-coupling) replace stoichiometric reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.